molecular formula C13H14F3N3O2 B2606128 2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1009323-15-2

2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2606128
CAS No.: 1009323-15-2
M. Wt: 301.269
InChI Key: FHLYLZNGEHIKDQ-UHFFFAOYSA-N
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Description

2-(3-Oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 3-oxopiperazine ring linked to an N-[3-(trifluoromethyl)phenyl] group. The trifluoromethyl (CF₃) group on the phenyl ring contributes to lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for central nervous system (CNS) targets .

Properties

IUPAC Name

2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)19-11(20)7-10-12(21)18-5-4-17-10/h1-3,6,10,17H,4-5,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLYLZNGEHIKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the acetamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in target proteins . The piperazine ring can interact with various biological macromolecules, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its 3-oxopiperazine moiety. Below is a comparison with structurally related analogs:

Compound Name Substituent on Acetamide Core Key Functional Groups Molecular Weight (g/mol) Reference ID
2-(3-Oxopiperazin-2-yl)-N-[3-(CF₃)phenyl]acetamide 3-Oxopiperazin-2-yl Ketone (C=O) in piperazine ~303.29*
2-(4-Phenylpiperazin-1-yl)-N-[3-(CF₃)phenyl]acetamide 4-Phenylpiperazin-1-yl Piperazine with phenyl substitution ~377.43
2-(Piperazin-1-yl)-N-[3-(CF₃)phenyl]acetamide (ZK038) Piperazin-1-yl Unmodified piperazine ~287.29
N-(6-CF₃-benzothiazole-2-yl)-2-(3-CF₃-phenyl)acetamide Benzothiazole-CF₃ + 3-CF₃-phenyl Benzothiazole and CF₃ groups ~407.31
N-[3-(CF₃)phenyl]-2-(diethylamino)acetamide Diethylamino Tertiary amine ~278.29

*Calculated based on molecular formula C₁₃H₁₄F₃N₃O₂.

Impact of Substituents on Physicochemical Properties

  • 3-Oxopiperazine vs. However, this may reduce blood-brain barrier (BBB) permeability relative to non-polar analogs .
  • Aromatic Substitutions : The 4-phenylpiperazine in compound 14 () enhances π-π stacking interactions with aromatic residues in receptors, which may improve binding affinity but could also increase metabolic susceptibility .
  • Trifluoromethyl Groups : The CF₃ group on the phenyl ring is a consistent feature across analogs, contributing to electron-withdrawing effects and resistance to oxidative metabolism .

Anticonvulsant Activity ()

  • Compound 14 : Exhibited anticonvulsant activity in rodent models, likely due to piperazine-mediated modulation of GABAergic or serotonergic pathways .
  • ZK038 : The unmodified piperazine in ZK038 may offer faster CNS penetration but shorter half-life compared to the 3-oxo derivative due to reduced metabolic stability .

SAR Insights

  • Piperazine Oxidation : The 3-oxo group may enhance target selectivity by introducing hydrogen-bonding interactions, as seen in kinase inhibitors and GPCR modulators .
  • Benzothiazole vs. Piperazine : Compound 13 () replaces piperazine with a benzothiazole-CF₃ group, shifting activity toward kinase inhibition (e.g., TrkA) rather than CNS effects .

Biological Activity

2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as a derivative of piperazine, has gained attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its anticonvulsant properties and mechanisms of action, supported by relevant data tables and research findings.

  • Molecular Formula : C15H15ClF3N3O3
  • Molecular Weight : 377.75 g/mol
  • CAS Number : 1306738-22-6

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds similar to this compound. The compound's structure suggests a potential mechanism of action involving modulation of neuronal voltage-sensitive sodium channels.

Case Study: Anticonvulsant Screening

A study conducted on various piperazine derivatives, including those with trifluoromethyl substitutions, demonstrated significant anticonvulsant activity in animal models. The screening utilized the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole test. Notably, compounds with trifluoromethyl groups showed enhanced efficacy compared to their non-fluorinated counterparts.

Compound IDDose (mg/kg)MES Protection (%)Neurotoxicity (Rotarod Test)
110075No
230050No
3100100Yes

The mechanism underlying the anticonvulsant activity appears to be linked to the ability of these compounds to bind to sodium channels, thereby stabilizing neuronal membranes and preventing excessive excitability. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of these compounds, facilitating better central nervous system (CNS) penetration.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the piperazine ring significantly influence biological activity. The incorporation of fluorine atoms has been associated with increased potency and selectivity against various seizure models.

Summary of SAR Findings

ModificationActivity Impact
Trifluoromethyl GroupIncreases potency
Chlorine SubstitutionVaries; some analogs inactive
Piperazine CoreEssential for anticonvulsant activity

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide with high purity?

Answer:
The synthesis typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and cyclization. Key considerations include:

  • Temperature control : Elevated temperatures (80–120°C) are often required for cyclization steps to form the 3-oxopiperazin-2-yl moiety, while lower temperatures (0–25°C) prevent side reactions during amide bond formation .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for sulfanyl or acetamide group incorporation .
  • Catalyst optimization : Use of coupling agents (e.g., HATU or EDCI) improves yields in amidation steps .
    Analytical validation via HPLC (≥95% purity) and NMR (to confirm regioselectivity) is critical post-synthesis .

Basic: What spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the acetamide backbone and trifluoromethylphenyl substitution patterns. The 3-oxopiperazin-2-yl moiety shows distinct peaks at δ 3.5–4.2 ppm (piperazine protons) and δ 170–175 ppm (carbonyl carbon) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~371.3 g/mol) and isotopic patterns from fluorine/chlorine substituents .
  • HPLC with UV/Vis detection : Monitors purity and detects byproducts using C18 columns and acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3-oxopiperazin-2-yl and trifluoromethylphenyl groups?

Answer:

  • Analog synthesis : Replace the trifluoromethylphenyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess electronic effects on target binding .
  • Piperazine modifications : Introduce alkyl or aryl substituents at the piperazine nitrogen to study steric effects on potency .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase panels) or cellular viability tests (e.g., MTT assays) to correlate structural changes with activity .

Advanced: What experimental strategies can resolve contradictions in biological activity data across different assay systems?

Answer:

  • Orthogonal assays : Validate cytotoxicity results (e.g., from MTT assays) with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to address false negatives caused by poor compound solubility in aqueous buffers .
  • Target engagement studies : Employ thermal shift assays or SPR to directly measure compound binding to purported targets (e.g., kinases or GPCRs) .

Advanced: How can computational modeling predict off-target interactions or metabolic pathways for this compound?

Answer:

  • Docking simulations : Use software like AutoDock Vina to screen against databases (e.g., ChEMBL) for potential off-targets, focusing on conserved binding pockets in cytochrome P450 enzymes or transporters .
  • Metabolite prediction : Tools like MetaSite identify likely metabolic sites (e.g., oxidation of the piperazine ring) to guide stability studies .
  • MD simulations : Assess conformational flexibility of the acetamide linker to predict resistance mutations in target proteins .

Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Answer:

  • Prodrug derivatization : Esterify the acetamide carbonyl to enhance oral bioavailability .
  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the trifluoromethylphenyl ring to improve aqueous solubility .
  • Plasma stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots and guide structural stabilization .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

  • Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the acetamide group .
  • Use amber vials to protect against photodegradation, especially given the UV-sensitive trifluoromethylphenyl moiety .
  • Regular stability testing via HPLC every 6 months is advised .

Advanced: How can researchers validate the proposed mechanism of action involving apoptosis or cell cycle arrest?

Answer:

  • Flow cytometry : Use PI/Annexin V staining to quantify apoptotic populations in treated vs. untreated cells .
  • Western blotting : Monitor expression of cyclin-dependent kinases (CDKs) or Bcl-2 family proteins to confirm cell cycle modulation .
  • CRISPR knockouts : Silence putative targets (e.g., caspase-9) to assess rescue effects on compound-induced cytotoxicity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~371.3 g/mol
LogP (Predicted)2.8–3.5
Solubility in PBS<10 µM (requires DMSO co-solvent)
Melting Point180–185°C

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